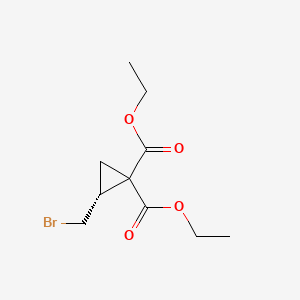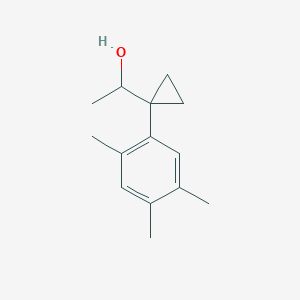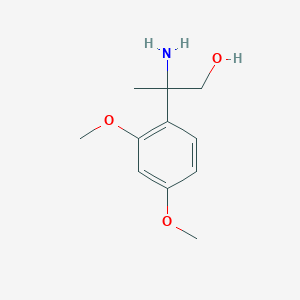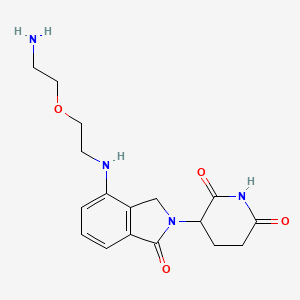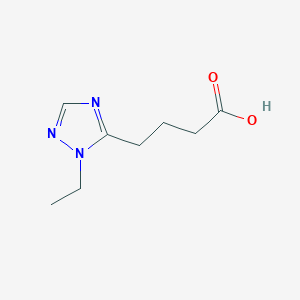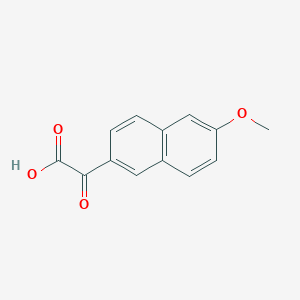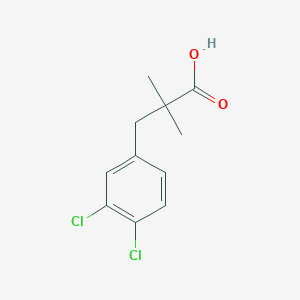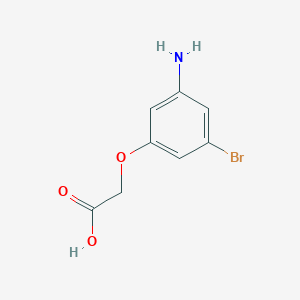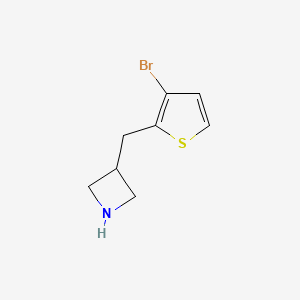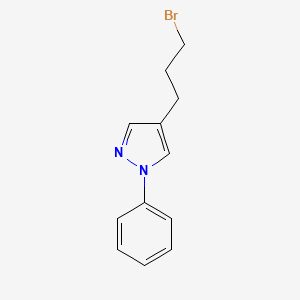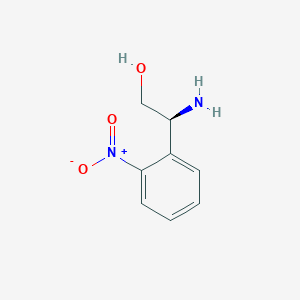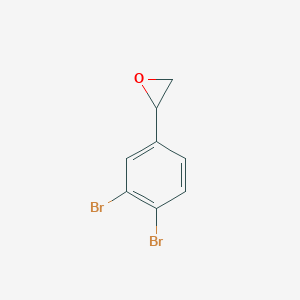
2-(3,4-Dibromophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dibromophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a dibromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)oxirane can be achieved through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Alkenes can be epoxidized using peracids such as meta-chloroperoxybenzoic acid (MCPBA) to form oxiranes.
Darzens Reaction: This involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular nucleophilic substitution to form oxiranes.
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the epoxidation of alkenes using peracids due to the scalability and efficiency of this method .
化学反应分析
Types of Reactions
2-(3,4-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids
Substitution Reactions: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are common nucleophiles used in ring-opening reactions
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile involved.
Major Products
科学研究应用
2-(3,4-Dibromophenyl)oxirane has several scientific research applications:
作用机制
The mechanism of action of 2-(3,4-Dibromophenyl)oxirane involves the following steps:
Ring-Opening: The oxirane ring opens in the presence of nucleophiles, leading to the formation of reactive intermediates.
Nucleophilic Attack: The nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the release of strain energy.
Formation of Products: The reaction proceeds through a series of steps, resulting in the formation of β-hydroxy esters, amines, or alcohols, depending on the nucleophile.
相似化合物的比较
Similar Compounds
cis-2,3-Epoxybutane: Similar in structure but with different substituents on the oxirane ring.
trans-2,3-Epoxybutane: Another similar compound with different stereochemistry.
1,2-Epoxybutane: Similar backbone but different substituents.
1,2,3,4-Diepoxybutane: Contains two oxirane rings, making it more reactive.
3,3-Dimethyloxirane: Different substituents on the oxirane ring.
Uniqueness
2-(3,4-Dibromophenyl)oxirane is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other oxiranes. The bromine atoms can participate in additional substitution reactions, making this compound versatile in synthetic applications .
属性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC 名称 |
2-(3,4-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
InChI 键 |
RVBPDZQHKVBBOM-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


